N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, an oxadiazole ring, and a carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the oxadiazole ring: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.
Coupling reactions: The final step involves coupling the pyrazole and oxadiazole intermediates under specific conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~5~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N~5~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N5-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N~5~-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The presence of the fluorophenyl group in N5-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s biological activity, stability, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H18FN5O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C21H18FN5O2/c1-13-18(14(2)27(25-13)17-6-4-3-5-7-17)12-23-20(28)21-24-19(26-29-21)15-8-10-16(22)11-9-15/h3-11H,12H2,1-2H3,(H,23,28) |
InChI Key |
KRBQRZDKDOQKFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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